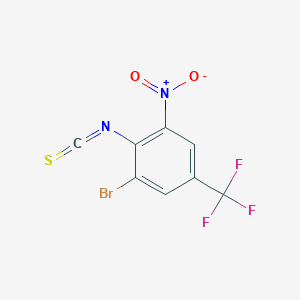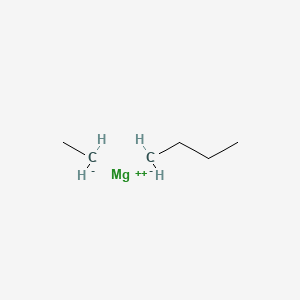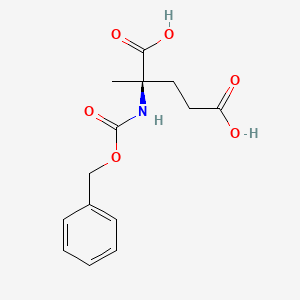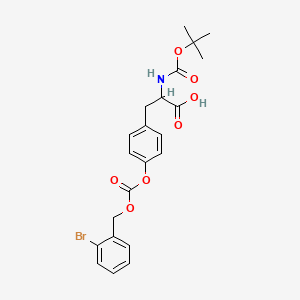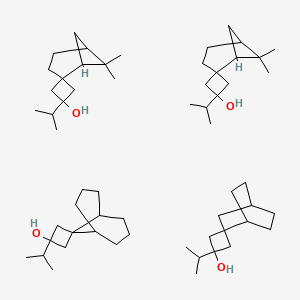
Apple, Malus sylvestris, ext.
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Malus sylvestris, commonly known as the European wild apple or crab apple, is a species native to Europe and western Asia. It is a small deciduous tree that can grow up to 14 meters tall and is known for its small, tart fruits. The extract from Malus sylvestris, often referred to as “Apple, Malus sylvestris, ext.,” is rich in bioactive compounds, including phenolics and flavonoids, which contribute to its various applications in scientific research and industry .
准备方法
The preparation of Malus sylvestris extract involves several steps:
Synthetic Routes and Reaction Conditions: The extraction process typically begins with the collection of the fruits, which are then washed and dried. The dried fruits are ground into a fine powder. This powder is subjected to solvent extraction using solvents like ethanol or methanol under controlled conditions to obtain the crude extract.
Industrial Production Methods: On an industrial scale, the extraction process is optimized for efficiency and yield. Techniques such as supercritical fluid extraction and ultrasound-assisted extraction are employed to enhance the extraction of bioactive compounds.
化学反应分析
Malus sylvestris extract undergoes various chemical reactions, including:
Oxidation: The phenolic compounds in the extract can undergo oxidation, leading to the formation of quinones and other oxidation products.
Reduction: Reduction reactions can convert certain oxidized compounds back to their reduced forms.
Substitution: The extract can participate in substitution reactions, where functional groups in the phenolic compounds are replaced by other groups.
Common Reagents and Conditions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used. The reactions are typically carried out under mild conditions to preserve the integrity of the bioactive compounds.
Major Products: The major products formed from these reactions include various oxidized and reduced phenolic compounds, which have different biological activities.
科学研究应用
Malus sylvestris extract has a wide range of applications in scientific research:
Chemistry: The extract is used as a source of natural antioxidants and as a model system for studying phenolic compound chemistry.
Biology: In biological research, the extract is studied for its antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: The bioactive compounds in the extract are investigated for their potential therapeutic effects, including anti-cancer and cardioprotective activities.
Industry: The extract is used in the cosmetic industry for its skin-conditioning properties and in the food industry as a natural preservative and flavoring agent
作用机制
The bioactive compounds in Malus sylvestris extract exert their effects through various mechanisms:
Antioxidant Activity: The phenolic compounds scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: The extract inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Molecular Targets and Pathways: The compounds target various molecular pathways, including the NF-κB pathway for inflammation and the Nrf2 pathway for antioxidant defense.
相似化合物的比较
Malus sylvestris extract is compared with other similar compounds, such as:
Malus domestica (Cultivated Apple): While both extracts contain phenolic compounds, Malus sylvestris has a higher concentration of certain bioactive compounds, making it more potent in some applications.
Malus sieversii: This species is another wild apple with similar bioactive properties but differs in its genetic makeup and specific compound profile.
Other Phenolic-rich Extracts: Extracts from plants like green tea and grapes also contain phenolic compounds but differ in their specific composition and biological activities.
属性
CAS 编号 |
85251-63-4 |
|---|---|
分子式 |
C59H102O4 |
分子量 |
875.4 g/mol |
IUPAC 名称 |
6,6-dimethyl-1'-propan-2-ylspiro[bicyclo[3.1.1]heptane-2,3'-cyclobutane]-1'-ol;1'-propan-2-ylspiro[bicyclo[3.3.1]nonane-9,3'-cyclobutane]-1'-ol;1'-propan-2-ylspiro[bicyclo[2.2.2]octane-2,3'-cyclobutane]-1'-ol |
InChI |
InChI=1S/3C15H26O.C14H24O/c2*1-10(2)15(16)8-14(9-15)6-5-11-7-12(14)13(11,3)4;1-11(2)15(16)9-14(10-15)12-5-3-6-13(14)8-4-7-12;1-10(2)14(15)8-13(9-14)7-11-3-5-12(13)6-4-11/h2*10-12,16H,5-9H2,1-4H3;11-13,16H,3-10H2,1-2H3;10-12,15H,3-9H2,1-2H3 |
InChI 键 |
OXQSBLNRHJRCGM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1(CC2(C1)CCC3CC2C3(C)C)O.CC(C)C1(CC2(C1)CCC3CC2C3(C)C)O.CC(C)C1(CC2(C1)CC3CCC2CC3)O.CC(C)C1(CC2(C1)C3CCCC2CCC3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


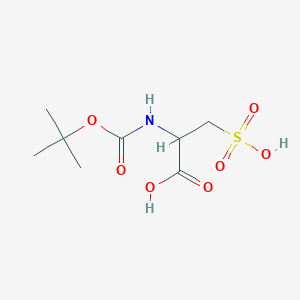
![3-{2-[(E)-2-(4-Hydroxy-3,5-diiodophenyl)vinyl]-3,3-dimethyl-3H-indolium-1-yl}-1-propanesulfonate](/img/structure/B13392647.png)
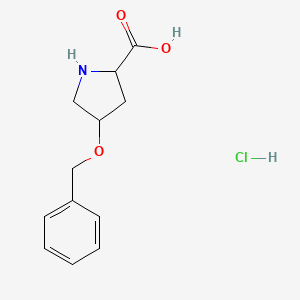
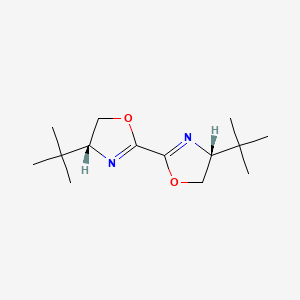
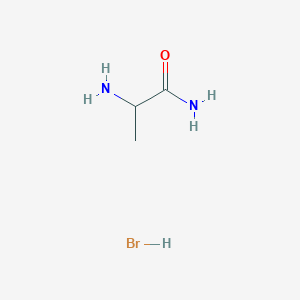
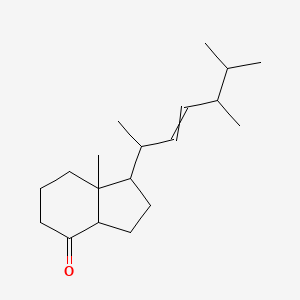
![[4-[[5-(Carbamoylamino)-2-[[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B13392677.png)
![1-[4-Azido-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13392682.png)
![N-[1,1'-biphenyl]-4yl-dibenzothiophene-3-amine](/img/structure/B13392683.png)
![3,3-Dimethyl-[1,1'-binaphthalene]-4,4(3H)-diamine](/img/structure/B13392691.png)
